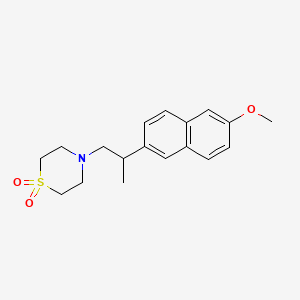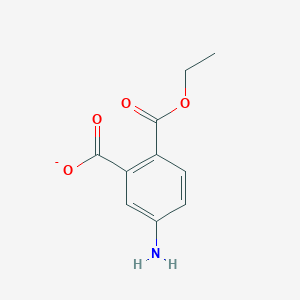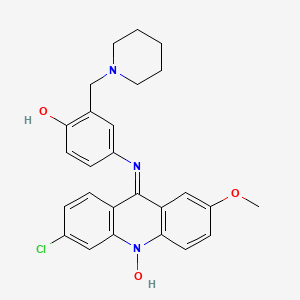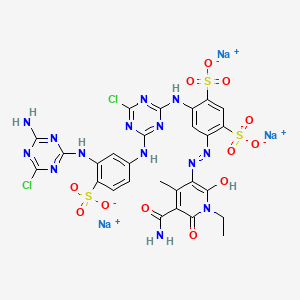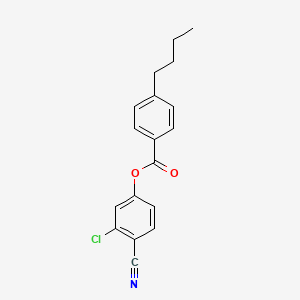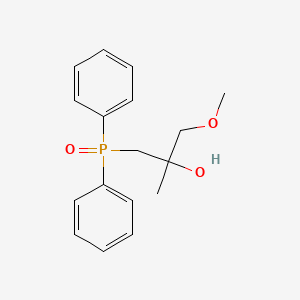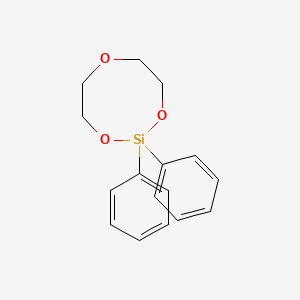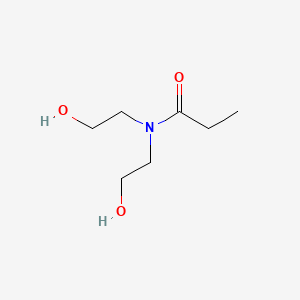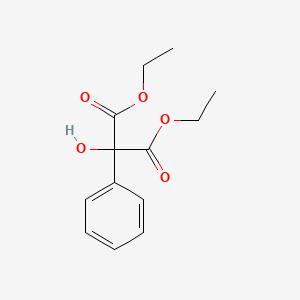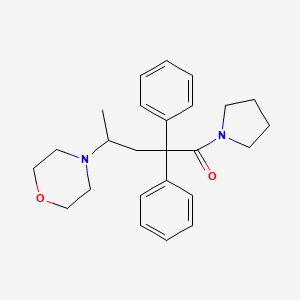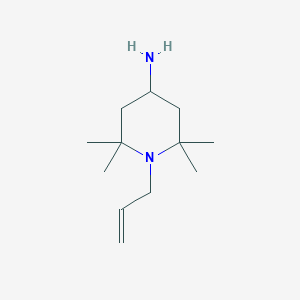![molecular formula C13H12ClNO6 B14465039 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate CAS No. 73547-49-6](/img/structure/B14465039.png)
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a phenylene ring substituted with a chlorocarbonyl group and a glycyl moiety, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate typically involves the reaction of 1,2-phenylenediamine with chloroformic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroformic acid, acetic anhydride, and suitable catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
73547-49-6 |
|---|---|
Fórmula molecular |
C13H12ClNO6 |
Peso molecular |
313.69 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[2-(carbonochloridoylamino)acetyl]phenyl] acetate |
InChI |
InChI=1S/C13H12ClNO6/c1-7(16)20-11-4-3-9(5-12(11)21-8(2)17)10(18)6-15-13(14)19/h3-5H,6H2,1-2H3,(H,15,19) |
Clave InChI |
KBPONLYAHMJJGY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


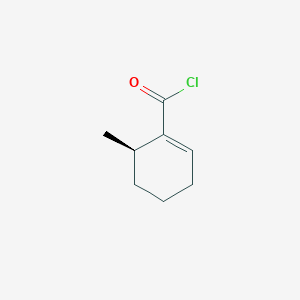
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
